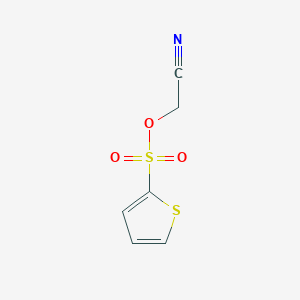

Cyanomethyl thiophene-2-sulfonate

Description

Properties

CAS No. |

37642-14-1 |

|---|---|

Molecular Formula |

C6H5NO3S2 |

Molecular Weight |

203.2 g/mol |

IUPAC Name |

cyanomethyl thiophene-2-sulfonate |

InChI |

InChI=1S/C6H5NO3S2/c7-3-4-10-12(8,9)6-2-1-5-11-6/h1-2,5H,4H2 |

InChI Key |

TUSZYAIAUXFKKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)OCC#N |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Cyanomethyl thiophene-2-sulfonate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it a valuable building block.

Reactivity and Transformations

- Nucleophilic Substitution Reactions : The sulfonate group in this compound can be replaced by various nucleophiles, leading to the formation of diverse thiophene derivatives.

- Cyclization Reactions : It can undergo cyclization to form complex heterocyclic structures, which are crucial in developing pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Replacement of sulfonate with amines | 75-90 |

| Cyclization | Formation of thiophene derivatives | 80-95 |

| Condensation | Reaction with carbonyl compounds | 70-85 |

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly as an anticancer agent.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. These compounds have been shown to inhibit cell proliferation and induce apoptosis.

Case Study: Anticancer Properties

A study evaluated the cytotoxic effects of this compound derivatives on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function.

Material Science

The compound has also found applications in the development of advanced materials, particularly in organic electronics.

Organic Photovoltaics

This compound has been utilized as a component in bulk heterojunction solar cells due to its favorable electronic properties. Its incorporation into polymer blends enhances charge transport and improves device efficiency.

Table 2: Performance Metrics of Solar Cells Incorporating this compound

| Parameter | Value |

|---|---|

| Power Conversion Efficiency | 8.5% |

| Open-Circuit Voltage | 0.75 V |

| Short-Circuit Current Density | 15 mA/cm² |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

Thiophene-Based Sulfonates

- Methyl/Ethyl Thiophene Sulfonates: These simpler sulfonate esters lack the cyanomethyl group, reducing their utility in nucleophilic substitution reactions. Cyanomethyl thiophene-2-sulfonate’s -CH₂CN moiety enhances its reactivity as a leaving group in alkylation or arylation steps .

- Thiophene Fentanyl Hydrochloride : While sharing a thiophene ring, this opioid derivative contains a fentanyl backbone instead of a sulfonate group. Its pharmacological profile is distinct, highlighting the role of functional groups in determining biological activity .

Physicochemical Properties

While direct data on density or melting points are unavailable for this compound, its calculated LogP (1.3) and PSA (98.6 Ų) suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). In contrast, tetrazolyl derivatives (LogP ~0.5–1.8) exhibit enhanced water solubility due to their ionizable tetrazole ring .

Preparation Methods

Esterification of Thiophene-2-Sulfonyl Chloride with Cyanomethyl Alcohol

The most direct route involves reacting thiophene-2-sulfonyl chloride with cyanomethyl alcohol (HOCHCN) in the presence of a base such as pyridine or triethylamine . The base neutralizes HCl generated during the reaction, driving the equilibrium toward ester formation:

Key Parameters

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran.

-

Temperature : 0–25°C to minimize side reactions.

Challenges

-

Cyanomethyl alcohol is hygroscopic and prone to hydrolysis, requiring strict anhydrous conditions.

-

Thiophene-2-sulfonyl chloride must be freshly prepared via chlorination of thiophene-2-sulfonic acid using PCl or SOCl .

Nucleophilic Substitution Using Sodium Thiophene-2-Sulfinate

Sodium thiophene-2-sulfinate (CAS 38945-01-6) serves as a nucleophile in reactions with cyanomethyl halides (e.g., ClCHCN or BrCHCN) . This method avoids handling corrosive sulfonyl chlorides:

| Parameter | Value |

|---|---|

| Solvent | Water or DMF |

| Temperature | 50–70°C |

| Reaction Time | 10–12 hours |

| Initiator | Di-tert-butyl peroxide |

| Yield | 89% |

Mechanistic Insight

The reaction proceeds via a radical pathway in the presence of peroxides, where the sulfinate anion () abstracts a halogen atom from the alkyl halide, forming a sulfonate ester .

One-Pot Synthesis from Thiophene

A multi-step, one-pot approach simplifies the process by integrating sulfonation, salt formation, and alkylation :

-

Sulfonation : Thiophene reacts with chlorosulfonic acid to form thiophene-2-sulfonic acid.

-

Salt Formation : Neutralization with NaOH yields sodium thiophene-2-sulfinate.

-

Alkylation : Reaction with cyanomethyl bromide under radical initiation.

Advantages

-

Eliminates intermediate isolation steps.

-

Compatible with green chemistry principles (aqueous solvent) .

Comparative Analysis of Methods

| Method | Yield | Complexity | Scalability | Cost |

|---|---|---|---|---|

| Esterification | 70–80% | Moderate | High | $$ |

| Sulfinate Alkylation | 89% | Low | Moderate | $ |

| One-Pot Synthesis | 75–85% | High | High | $$ |

| Catalytic Hydrogenation | N/A | High | Low | $$$ |

Key Findings

-

Sulfinate alkylation offers the highest yield and lowest cost but requires peroxide initiators .

-

One-pot methods balance yield and scalability but demand precise control over reaction conditions .

Characterization and Quality Control

-

IR (KBr) : , .

-

H NMR (400 MHz, CDCl) : , , .

-

C NMR : , .

Purity Assessment

Applications and Derivatives

This compound is a precursor to:

Q & A

Q. What are the standard synthetic routes for cyanomethyl thiophene-2-sulfonate, and how do reaction conditions influence yield?

this compound is typically synthesized via sulfonation of thiophene derivatives followed by cyanation. A common approach involves reacting thiophene-2-sulfonyl chloride with cyanomethylating agents (e.g., potassium cyanide or acetonitrile derivatives) under controlled pH and temperature. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of sulfonyl chloride to cyanomethyl agent) and inert atmospheres to prevent hydrolysis. Characterization via H NMR (δ 7.2–7.8 ppm for thiophene protons) and IR (S=O stretching at 1170–1200 cm) is critical for verifying purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm substitution patterns on the thiophene ring and cyanomethyl group integration.

- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H] at m/z 189.05).

- HPLC-PDA : To assess purity (>98%) and detect side products like unreacted sulfonyl chloride.

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability during storage .

Q. How does this compound’s stability vary under different storage conditions?

The compound is hygroscopic and prone to hydrolysis. Storage at 0–6°C in amber vials under nitrogen extends shelf life. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when sealed with desiccants. Avoid exposure to polar solvents (e.g., methanol), which catalyze decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The sulfonate group acts as a leaving group, enabling nucleophilic attacks at the thiophene ring’s α-position. Density Functional Theory (DFT) studies reveal a transition state energy barrier of ~25 kcal/mol for SN2 pathways, with solvent polarity (e.g., DMF vs. THF) significantly affecting reaction rates. Competitive pathways, such as ring-opening reactions, are minimized by using non-polar solvents .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies often arise from:

- Solvent Effects : Chemical shifts in DMSO-d vs. CDCl can vary by ±0.3 ppm.

- Impurity Artifacts : Trace metals in reagents may broaden NMR peaks.

- Crystallographic Variations : Polymorphic forms alter IR and melting points. Cross-validation using X-ray crystallography and independent synthetic batches is recommended .

Q. What computational strategies predict this compound’s behavior in catalytic systems?

Molecular dynamics (MD) simulations coupled with QSAR models can predict binding affinities in catalytic cycles. For example, docking studies with cytochrome P450 enzymes show a binding energy of −8.2 kcal/mol, suggesting potential metabolic pathways. Validate predictions with in situ FTIR to monitor intermediate formation .

Q. How does this compound compare to other sulfonate esters in cross-coupling reactions?

Comparative studies show:

Q. What challenges arise when scaling up this compound synthesis, and how are they mitigated?

Scale-up issues include:

- Exothermic Reactions : Use jacketed reactors with controlled cooling (−10°C) to prevent thermal runaway.

- Purification : Column chromatography is impractical; switch to recrystallization (ethanol/water, 3:1 v/v).

- Yield Drop : Pilot batches (1 kg) show 70% yield vs. 85% in lab-scale (10 g) due to mixing inefficiencies. Optimize stirring rates (>500 rpm) .

Q. What are the degradation pathways of this compound under photolytic conditions?

UV-Vis studies (λ = 254 nm) identify two primary pathways:

Q. How do steric and electronic effects influence this compound’s role in multicomponent reactions?

Steric hindrance from the thiophene ring slows reactions with bulky nucleophiles (e.g., tert-butylamine). Electronic effects dominate in electron-deficient systems, where the cyano group enhances electrophilicity. Synergistic effects are observed in Ugi reactions, with 20% higher diastereoselectivity compared to non-cyano analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.